(3-amino-4-methylpyridin-2-yl)methanol
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Description
“(3-Amino-4-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol . The compound is also known by its synonyms and has the CAS number 1807008-90-7 .
Synthesis Analysis
The synthesis of aminopyridine derivatives, which includes “this compound”, has been a subject of research due to their interesting biological activities . A detailed report on the development of potent and selective antagonists featuring a pyridinyl methanol moiety has been provided .
Molecular Structure Analysis
The InChI code for “this compound” is InChI=1S/C7H10N2O/c1-5-2-3-9-6 (4-10)7 (5)8/h2-3,10H,4,8H2,1H3
. The Canonical SMILES for the compound is CC1=C (C (=NC=C1)CO)N
.
Physical and Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 138.079312947 g/mol . The Topological Polar Surface Area of the compound is 59.1 Ų .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3-amino-4-methylpyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPPMXVBGUNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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